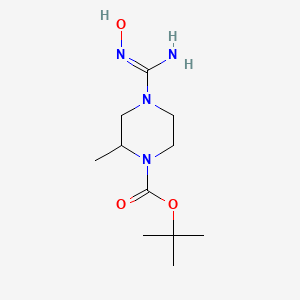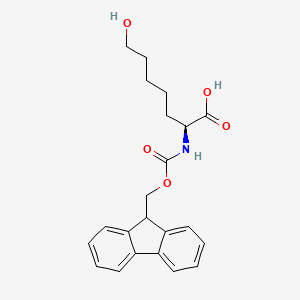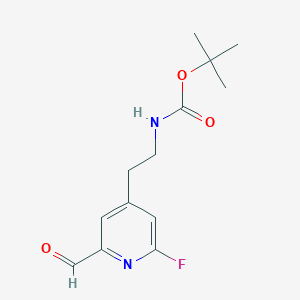
3-(1,3-Benzthiazol-2-yl)-7-chloro-2-methyl-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-Benzthiazol-2-yl)-7-chloro-2-methyl-4(3H)-quinazolinone is a heterocyclic compound that combines the structural features of benzothiazole and quinazolinone. These types of compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzthiazol-2-yl)-7-chloro-2-methyl-4(3H)-quinazolinone typically involves the condensation of 2-aminobenzothiazole with a suitable quinazolinone derivative. Common synthetic methods include:
Knoevenagel Condensation: This reaction involves the condensation of 2-aminobenzothiazole with an aldehyde or ketone in the presence of a base such as piperidine.
Microwave Irradiation: This method accelerates the reaction process and can be used to synthesize benzothiazole derivatives efficiently.
One-Pot Multicomponent Reactions: These reactions involve the simultaneous combination of multiple reactants in a single reaction vessel, often leading to higher yields and reduced reaction times.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzthiazol-2-yl)-7-chloro-2-methyl-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce new substituents at the chloro position.
Scientific Research Applications
3-(1,3-Benzthiazol-2-yl)-7-chloro-2-methyl-4(3H)-quinazolinone has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-(1,3-Benzthiazol-2-yl)-7-chloro-2-methyl-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: It can inhibit specific enzymes involved in disease pathways, thereby reducing the progression of the disease.
Interaction with Receptors: The compound may bind to specific receptors on cell surfaces, modulating cellular responses and signaling pathways.
Induction of Apoptosis: It can induce programmed cell death (apoptosis) in cancer cells, thereby inhibiting tumor growth.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of benzothiazole derivatives.
Quinazolinone Derivatives: Compounds with similar structural features and biological activities.
Benzoxazole Derivatives: Compounds with a similar benzene-fused heterocyclic structure.
Uniqueness
3-(1,3-Benzthiazol-2-yl)-7-chloro-2-methyl-4(3H)-quinazolinone is unique due to its combined structural features of benzothiazole and quinazolinone, which confer distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and its diverse scientific research applications further highlight its uniqueness.
Properties
Molecular Formula |
C16H10ClN3OS |
|---|---|
Molecular Weight |
327.8 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-7-chloro-2-methylquinazolin-4-one |
InChI |
InChI=1S/C16H10ClN3OS/c1-9-18-13-8-10(17)6-7-11(13)15(21)20(9)16-19-12-4-2-3-5-14(12)22-16/h2-8H,1H3 |
InChI Key |
CWHHYIPCJSPQII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)Cl)C(=O)N1C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(2-Bromo-4-methylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B14859700.png)





![4-(3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-7-(3-methoxybenzyl)-3,7-diazabicyclo[3.3.1]nonan-2-yl)butanoic acid](/img/structure/B14859749.png)




![1-[1,3]Dioxolo[4,5-B]pyridin-7-ylmethanamine](/img/structure/B14859785.png)
![Benzyl (2-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)ethyl)carbamate](/img/structure/B14859789.png)

